molecular formula C22H20N4O3 B2539518 3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-29-7

3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2539518
CAS No.: 1207059-29-7
M. Wt: 388.427
InChI Key: DSJCWSRFMWQUEB-UHFFFAOYSA-N
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Description

3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Biological Activity

The compound 3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has garnered attention in recent research due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure

The compound features a quinazoline core with an allyl group and an oxadiazole moiety, which is crucial for its biological activity. The molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3 with a molecular weight of approximately 388.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the oxadiazole ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Alkylation reactions : Introduction of the allyl group via alkylation with suitable agents.
  • Coupling reactions : Final assembly of the quinazoline and oxadiazole components .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus10–1275–80
Escherichia coli1565
Candida albicans1180

These results indicate that the compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines by interfering with DNA synthesis and modulating cell cycle progression. Notably, compounds similar to this one have been identified as dual inhibitors of EGFR and BRAF V600E mutations, which are common in various cancers .

Anti-inflammatory Effects

Preliminary findings suggest that the compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This could make it a candidate for further research in treating inflammatory diseases .

The biological activity of This compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, disrupting their function.
  • Receptor Modulation : It can interact with various receptors to alter signal transduction pathways.
  • DNA/RNA Interference : It may affect nucleic acid synthesis processes within cells .

Study on Antimicrobial Activity

In a comparative study published in PMC, various quinazoline derivatives were tested for their antimicrobial efficacy using the agar well diffusion method. Among them, compounds structurally related to our target compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications at specific positions enhance bioactivity .

Study on Anticancer Properties

A separate study focused on the antiproliferative effects of quinazoline derivatives against cancer cell lines found that certain substitutions significantly improved activity. Specifically, compounds with oxadiazole rings showed enhanced potency against mutant EGFR and BRAF V600E .

Properties

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-13-25-21(27)17-7-5-6-8-18(17)26(22(25)28)14-19-23-20(24-29-19)16-11-9-15(4-2)10-12-16/h3,5-12H,1,4,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJCWSRFMWQUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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